![molecular formula C18H17ClN4O2S B2803761 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 1904231-72-6](/img/structure/B2803761.png)
1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
The compound “1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a triazole ring, a phenyl group, and a sulfonyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could be formed using a click reaction, a type of chemical reaction that is widely used in organic chemistry due to its efficiency and versatility .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the triazole ring, phenyl group, and sulfonyl group would contribute to this complexity. These groups are likely to influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the triazole ring might participate in reactions with electrophiles, while the sulfonyl group might be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity and solubility in water, while the phenyl group might contribute to its lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
One-pot synthesis techniques have been developed to produce novel 1,2,3-triazole derivatives with significant biological activities, including antibacterial and free radical scavenging activities. For instance, a study described the one-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, showcasing their potential as antibacterial agents and antioxidants (Rakesh Sreerama et al., 2020).
Antimicrobial and Antitubercular Agents
Compounds incorporating azetidinone and triazole moieties have been explored for their antimicrobial and antitubercular properties. Research focusing on the design and synthesis of azetidinone derivatives, including triazole components, revealed promising anti-tubercular activity, highlighting the role of these compounds in developing new treatments for tuberculosis (B. Thomas et al., 2014).
Antidiabetic Drug Candidates
Studies on 1,2,4-triazole derivatives have identified potent inhibitors of α-glucosidase enzyme, suggesting their utility as new drug candidates for treating type II diabetes. This indicates the potential of triazole-containing compounds in medicinal chemistry for diabetes management (Aziz ur-Rehman et al., 2018).
Anticancer Properties
The synthesis and characterization of 1,2,3-triazole derivatives have shown moderate activity against various cancer cell lines, demonstrating the role of these compounds in anticancer drug development. The study of 2-(phenylsulfonyl)-2H-1,2,3-triazole, in particular, revealed its potential in inhibiting the growth of renal, central nervous system, colon, and breast cancer cell lines (Angélica Salinas-Torres et al., 2022).
Surface Activity and Antimicrobial Effects
The exploration of 1,2,4-triazole derivatives for their surface activity and antimicrobial effects has provided insights into the development of new materials with potential applications in biomedical and industrial fields. These compounds exhibit promising antimicrobial activity and can be used as surface-active agents (R. El-Sayed, 2006).
Future Directions
properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-17-9-5-4-8-15(17)13-26(24,25)22-10-16(11-22)23-12-18(20-21-23)14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTHQVOVKUQMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole |
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